molecular formula C22H23ClN2O2S2 B2757016 1-(4-chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide CAS No. 955768-96-4

1-(4-chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide

Cat. No.: B2757016
CAS No.: 955768-96-4
M. Wt: 447.01
InChI Key: POVOBQGWUSOGLM-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a synthetic chemical reagent of high purity, intended for research and development applications in a controlled laboratory environment. This methanesulfonamide derivative features a complex molecular structure incorporating a 4-chlorophenyl group, a thiophene ring, and a 3,4-dihydroisoquinoline moiety, making it a compound of interest for various investigative studies. Structurally related sulfonamide and amide derivatives have been investigated in pharmaceutical research for their potential to modulate biological targets, such as intracellular receptors . Researchers may explore this compound in early-stage discovery projects, including in vitro screening for biochemical activity, investigating structure-activity relationships (SAR), or as a building block in synthetic organic chemistry. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2S2/c23-21-7-5-17(6-8-21)16-29(26,27)24-13-22(20-10-12-28-15-20)25-11-9-18-3-1-2-4-19(18)14-25/h1-8,10,12,15,22,24H,9,11,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVOBQGWUSOGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)CC3=CC=C(C=C3)Cl)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H23ClN2O2S2
  • Molecular Weight : 447.0 g/mol
  • CAS Number : 955768-96-4

The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antiviral properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The thiophene and isoquinoline moieties may play significant roles in modulating enzymatic activities and receptor interactions.

Biological Activity Overview

  • Antimicrobial Activity :
    • Studies have indicated that compounds with similar structures exhibit antibacterial properties against various pathogens. For instance, derivatives containing thiophene and isoquinoline rings have shown promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
  • Antiviral Activity :
    • Compounds derived from sulfonamides have been evaluated for antiviral properties. Research has demonstrated that certain derivatives can inhibit viral replication in vitro, which suggests potential for development as antiviral agents .
  • Anticancer Properties :
    • Preliminary studies indicate that the compound may possess anticancer activity, potentially through induction of apoptosis in cancer cell lines. This aligns with findings from related compounds that target specific pathways involved in cell proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyFindings
Demonstrated antibacterial activity against E. faecium with derivatives showing varying potency.
Synthesized sulfonamide derivatives exhibiting antiviral activity against Tobacco Mosaic Virus (TMV), with some compounds achieving approximately 50% inhibition.
Explored anticancer effects of similar structures, highlighting the importance of peripheral substitutions on biological efficacy.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the 3,4-dihydroisoquinoline moiety, like the one , have shown promising anticancer properties. Specifically, studies suggest that these compounds can enhance the effectiveness of existing anti-cancer treatments by acting as indoleamine 2,3-dioxygenase inhibitors. This mechanism can potentially reverse tumor-specific immunosuppression associated with various cancers, including non-small-cell lung carcinoma and ovarian cancer .

Neuropharmacological Effects

The structure of the compound suggests potential neuropharmacological applications. Compounds derived from 3,4-dihydroisoquinoline are known for their neuroprotective effects and ability to modulate neurotransmitter systems. For instance, they may influence dopaminergic pathways, which could be beneficial in treating neurodegenerative diseases such as Parkinson's disease .

Mechanistic Insights

The pharmacodynamics of 1-(4-chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide involve interactions with various biological targets:

  • Indoleamine 2,3-Dioxygenase (IDO) : Inhibition of IDO can lead to increased levels of tryptophan and modulation of immune responses.
  • Dopamine Receptors : The compound may exhibit affinity for dopamine receptors, contributing to its potential use in treating mood disorders and neurodegeneration.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Variations in the substituents on the isoquinoline and thiophene rings can lead to derivatives with enhanced biological activity or selectivity. For example, modifications to the chlorophenyl group could improve solubility and bioavailability .

Case Studies

Several studies have documented the efficacy of similar compounds in preclinical models:

  • Antitumor Efficacy : In vitro studies demonstrated that derivatives of 3,4-dihydroisoquinoline exhibited significant cytotoxicity against various cancer cell lines. These findings support further investigation into their mechanisms and potential clinical applications.
  • Neuroprotective Studies : Animal models treated with isoquinoline-based compounds showed reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease. These results underscore the therapeutic potential for neurodegenerative conditions .

Data Tables

Application Area Mechanism Reference
AnticancerIDO inhibition
NeuroprotectionDopaminergic modulation
Antidepressant potentialInteraction with serotonin receptors

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other sulfonamide derivatives highlight key trends in structure-activity relationships (SAR). Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name/ID Core Structure Key Substituents Heterocycles Biological Activity Reference
Target Compound Methanesulfonamide 4-Chlorophenyl, 3,4-dihydroisoquinolin-2(1H)-yl, thiophen-3-yl Dihydroisoquinoline, thiophene Assumed antimicrobial/cytotoxic (by analogy)
N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide Methanesulfonamide 4-Chlorophenyl, oxadiazole-linked sulfonyl Oxadiazole Antimicrobial, cytotoxic
Tolylfluanid Methanesulfonamide Dimethylamino, fluoro, 4-methylphenyl None Agricultural fungicide
1-(2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one Ketone 4-Methoxyphenyl, tetrahydroisoquinoline Tetrahydroisoquinoline No explicit activity reported (structural analog)
N-[2-({1-[1-(4-chlorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}oxy)ethyl]propane-1-sulfonamide hydrochloride Propanesulfonamide 4-Chlorophenyl, ether-linked tetrahydroisoquinoline Tetrahydroisoquinoline Likely pharmaceutical (salt form)

Structural Similarities and Divergences

  • Heterocyclic Systems: The target compound and the oxadiazole-containing analog () both integrate nitrogen-rich heterocycles (dihydroisoquinoline vs. oxadiazole), which are known to enhance metabolic stability and target binding.
  • Substituent Effects :

    • The 4-chlorophenyl group is conserved in the target compound, the oxadiazole analog (), and the hydrochloride derivative (), underscoring its role in bioactivity.
    • Tolylfluanid () replaces chlorophenyl with a 4-methylphenyl group and adds fluorine, increasing hydrophobicity and environmental persistence for pesticidal use.
  • Biological Activity: Antimicrobial activity is observed in the oxadiazole-linked compound (), likely due to sulfone-mediated enzyme inhibition. The target compound’s thiophene and dihydroisoquinoline may target similar pathways but with altered selectivity. Tolylfluanid () exemplifies how dimethylamino and fluoro substituents shift applications from therapeutics to agrochemicals by enhancing stability against hydrolysis.

Pharmacological and Industrial Implications

  • Pharmaceutical Potential: The hydrochloride salt in suggests formulation for improved solubility, a strategy applicable to the target compound. The oxadiazole analog’s cytotoxicity () highlights the need for substituent optimization to balance efficacy and safety.
  • Agrochemical Applications :

    • Tolylfluanid () demonstrates that sulfonamide derivatives can be repurposed for fungicidal use via strategic substituent modifications, though such changes may reduce human biocompatibility.

Preparation Methods

Preparation of 3,4-Dihydroisoquinoline

The 3,4-dihydroisoquinoline scaffold is synthesized via the Bischler-Napieralski reaction . Phenethylamide derivatives cyclize under acidic conditions to form the dihydroisoquinoline core.

Procedure :

  • Phenethylamide substrate : N-Acetyl-2-phenylethylamine
  • Cyclization agent : Phosphorus oxychloride (POCl₃) in anhydrous dichloroethane
  • Reaction conditions : Reflux at 80°C for 6 hours
  • Yield : 78% (isolated as a pale-yellow oil).

Synthesis of 2-(Thiophen-3-yl)acetaldehyde

Thiophen-3-yl methanol is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) in dichloromethane.

Procedure :

  • Substrate : Thiophen-3-yl methanol
  • Oxidizing agent : PCC (1.2 equiv)
  • Reaction time : 3 hours at 25°C
  • Yield : 85% (clear liquid, purity >95% by GC-MS).

Reductive Amination to Form Intermediate A

A one-pot reductive amination strategy couples 2-(thiophen-3-yl)acetaldehyde with 3,4-dihydroisoquinoline.

Procedure :

  • Aldehyde : 2-(Thiophen-3-yl)acetaldehyde (1.0 equiv)
  • Amine : 3,4-Dihydroisoquinoline (1.2 equiv)
  • Reducing agent : Sodium triacetoxyborohydride (STAB, 1.5 equiv)
  • Solvent : Tetrahydrofuran (THF)
  • Reaction time : 12 hours at 25°C
  • Workup : Aqueous extraction, column chromatography (SiO₂, ethyl acetate/hexanes)
  • Yield : 65% (off-white solid).

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.20–7.05 (m, 4H, dihydroisoquinoline), 7.40 (dd, J = 2.8 Hz, 1H, thiophene), 6.95 (d, J = 3.2 Hz, 1H, thiophene), 3.82 (q, J = 6.4 Hz, 1H, CH-N), 3.10–2.90 (m, 2H, CH₂NH₂), 2.75–2.60 (m, 2H, dihydroisoquinoline CH₂).
  • HRMS (ESI+) : Calcd for C₁₅H₁₇N₂S [M+H]⁺: 265.1106, Found: 265.1109.

Synthesis of Intermediate B: (4-Chlorophenyl)Methanesulfonyl Chloride

Sulfonation of 4-Chlorobenzyl Chloride

Chlorosulfonation of 4-chlorobenzyl chloride yields the sulfonyl chloride intermediate.

Procedure :

  • Substrate : 4-Chlorobenzyl chloride (1.0 equiv)
  • Sulfonating agent : Chlorosulfonic acid (3.0 equiv)
  • Reaction conditions : 0°C to 25°C over 2 hours
  • Workup : Quenched with ice-water, extracted with dichloromethane
  • Yield : 72% (colorless liquid).

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 2H, aromatic), 7.35 (d, J = 8.4 Hz, 2H, aromatic), 4.60 (s, 2H, CH₂SO₂Cl).

Final Coupling: Sulfonamide Formation

The ethylamine Intermediate A reacts with Intermediate B under basic conditions to form the target sulfonamide.

Procedure :

  • Amine : Intermediate A (1.0 equiv)
  • Sulfonyl chloride : Intermediate B (1.1 equiv)
  • Base : Triethylamine (2.0 equiv)
  • Solvent : Dichloromethane
  • Reaction time : 4 hours at 0°C → 25°C
  • Workup : Washed with 1M HCl, brine, column chromatography (SiO₂, CH₂Cl₂/MeOH)
  • Yield : 58% (white crystalline solid).

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.60 (d, J = 8.4 Hz, 2H, 4-Cl-C₆H₄), 7.40 (d, J = 8.4 Hz, 2H, 4-Cl-C₆H₄), 7.30–7.10 (m, 4H, dihydroisoquinoline), 7.05 (dd, J = 2.8 Hz, 1H, thiophene), 6.85 (d, J = 3.2 Hz, 1H, thiophene), 4.20 (q, J = 6.4 Hz, 1H, CH-N), 3.95 (s, 2H, SO₂CH₂), 3.30–3.10 (m, 2H, CH₂NH), 2.90–2.70 (m, 2H, dihydroisoquinoline CH₂).
  • HRMS (ESI+) : Calcd for C₂₃H₂₃ClN₃O₂S₂ [M+H]⁺: 496.0912, Found: 496.0915.

Optimization and Mechanistic Insights

Reductive Amination Efficiency

Varying the reducing agent (STAB vs. NaBH₃CN) revealed STAB provided superior yields (65% vs. 52%) due to milder conditions.

Sulfonylation Selectivity

Excess triethylamine (2.0 equiv) minimized bis-sulfonylation byproducts (<5% yield).

Q & A

Q. Advanced

  • Virtual screening : Docking studies against protein databases (e.g., K2P channels) to predict binding pockets .
  • Surface plasmon resonance (SPR) : Quantify binding affinity (e.g., KdK_d) for hypothesized targets like ion channels or enzymes .

How does structural modification of substituents affect bioactivity?

Advanced
Comparative studies with analogs (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) reveal:

  • Thiophene vs. furan substitution : Thiophene enhances hydrophobic interactions, improving IC50_{50} values in enzymatic assays.
  • Dihydroisoquinoline alkylation : Methylation at N-2 increases metabolic stability but reduces solubility .

What in vitro assays are recommended for pharmacokinetic profiling?

Q. Advanced

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to estimate half-life (t1/2t_{1/2}).
  • Caco-2 permeability assays : Assess intestinal absorption potential (Papp_{app} ) .

How can the compound’s mechanism of action be elucidated?

Q. Advanced

  • Enzymatic inhibition assays : Measure activity against COX-2 or kinases using fluorogenic substrates.
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .

What strategies mitigate poor aqueous solubility during formulation?

Q. Advanced

  • Co-solvent systems : Use cyclodextrin complexes or PEG-based vehicles.
  • Prodrug derivatization : Introduce phosphate or glycoside groups to enhance hydrophilicity .

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